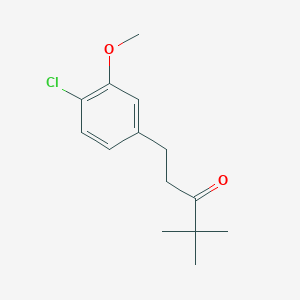

4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Therapeutic Potential

Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . Compounds containing imidazole have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antioxidant Potential

Some compounds synthesized with imidazole have shown good scavenging potential, comparable to ascorbic acid . This suggests that “4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one” could potentially be used in antioxidant research.

Inhibition of Cancer Cell Proliferation

In A549 lung cancer cells, certain compounds have shown significant proliferation inhibitions . This suggests that “4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one” could potentially be used in cancer research, particularly in the study of lung cancer.

Mass Spectral Analysis

The mass spectral analysis is an essential technique to not only confirm the molecular weight of a synthesized compound but also to infer potential fragmentation patterns that can provide invaluable structural insights . “4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one” could potentially be used in this field of research.

Crystal Structure Analysis

The 3D d norm surface can be used to identify very close intermolecular interactions . “4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one” could potentially be used in the field of crystal structure analysis.

Synthesis of Indole Derivatives

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and the application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . “4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one” could potentially be used in the synthesis of indole derivatives.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one can be achieved through a four-step process involving condensation, cyclization, bromination, and oxidation reactions.", "Starting Materials": [ "2-Aminobenzimidazole", "2-Methyl-3-oxobutanenitrile", "Bromine", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation reaction between 2-Aminobenzimidazole and 2-Methyl-3-oxobutanenitrile in the presence of sodium hydroxide to form N-(2-cyano-3-oxo-4-methyl-3,4-dihydrobenzimidazol-1-yl)acetamide.", "Step 2: Cyclization reaction of N-(2-cyano-3-oxo-4-methyl-3,4-dihydrobenzimidazol-1-yl)acetamide with sodium hydroxide to form 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one.", "Step 3: Bromination reaction of 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one with bromine to form 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one.", "Step 4: Oxidation reaction of 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one with hydrogen peroxide to obtain the final product, 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one." ] } | |

Número CAS |

1388043-57-9 |

Nombre del producto |

4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one |

Fórmula molecular |

C₈H₇BrN₂O |

Peso molecular |

227.06 |

Sinónimos |

4-Bromo-5-methyl-1H-benzo[d]imidazol-2(3H)-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[2-(1-methylethyl)phenyl]-](/img/structure/B1144622.png)

![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144633.png)

![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)